1-Chloro-3-(naphthalen-2-yl)propan-2-one
Overview
Description
“1-Chloro-3-(naphthalen-2-yl)propan-2-one” is a chemical compound with the molecular formula C13H11ClO . It has a molecular weight of 218.68 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring attached to a propan-2-one group at the 3rd position, and a chlorine atom attached at the 1st position .Scientific Research Applications
Photophysical Study in Biological Systems
1-Chloro-3-(naphthalen-2-yl)propan-2-one, a compound structurally similar to acrylodan and prodan, has been used in photophysical studies. These studies involve examining the emission properties of these probes in various solvents and their applications in studying biological systems. This research is significant for understanding the behavior of such compounds in different environments, which is crucial for their use in peptide and protein studies (Cerezo et al., 2001).
Crystallography and Molecular Structure Analysis
In crystallography, compounds like this compound have been instrumental in understanding molecular structures. For instance, studies on related compounds have revealed insights into the molecular arrangement and bonding, aiding in the development of new materials with specific properties (Obregón-Mendoza et al., 2015).
Potential Chemotherapeutic Applications
Compounds structurally related to this compound, like chalcones, have shown promise in chemotherapeutic applications. Their structural properties and reactivity offer potential in the development of anti-tumor and anti-diabetic drugs (Barakat et al., 2015).
Application in Oxidative Reactions
The compound has been used in studies investigating the effect of protecting groups on thallium(III)-promoted ring contraction of alkenols. These findings are significant for understanding reaction mechanisms and developing new synthetic methodologies (Ferraz & Silva, 2002).
Synthesis and Photophysical Properties
In terms of synthesis and photophysical properties, studies have been conducted on similar compounds to understand their solvatochromism and emission properties. These studies are crucial for the development of new fluorescent probes in biochemistry and molecular biology (Abelt et al., 2011).
Properties
IUPAC Name |
1-chloro-3-naphthalen-2-ylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-9-13(15)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYHSYGIOXRFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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